(2,4-dimethyl-1,3-thiazol-5-yl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone
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Overview
Description
(2,4-dimethyl-1,3-thiazol-5-yl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]methanone is a complex organic compound with a unique structure that combines a thiazole ring and a diazatricycloundecane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethyl-1,3-thiazol-5-yl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]methanone typically involves multi-step organic reactions The initial step often includes the formation of the thiazole ring through a cyclization reaction involving a suitable precursor
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like chromatography and crystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2,4-dimethyl-1,3-thiazol-5-yl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2,4-dimethyl-1,3-thiazol-5-yl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound is studied for its potential biological activities. It may interact with specific enzymes or receptors, leading to various biological effects. Research in this area aims to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising compound for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials and products. Its unique properties can be harnessed to create advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2,4-dimethyl-1,3-thiazol-5-yl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. It may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its therapeutic or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
Compared to similar compounds, (2,4-dimethyl-1,3-thiazol-5-yl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone stands out due to its unique combination of a thiazole ring and a diazatricycloundecane framework. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-13-21(28-14(2)23-13)22(26)25-12-17(16-6-4-5-7-18(16)27-3)20-19(25)15-8-10-24(20)11-9-15/h4-7,15,17,19-20H,8-12H2,1-3H3/t17-,19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZPORNTPHPRKG-MISYRCLQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C3C2C4CCN3CC4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C)C(=O)N2C[C@@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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